Molecular Weight & Ring Size Differentiation
Bicyclo[2.1.0]pentane-1-carbonitrile (C₆H₇N) possesses a molecular weight of 93.13 g/mol, representing a reduction of 14.02 g/mol (one CH₂ unit) compared to its direct structural homolog bicyclo[3.1.0]hexane-1-carbonitrile (C₇H₉N, MW = 107.15 g/mol) [1]. This molecular weight differential corresponds to a fundamental ring-size difference: the target compound contains a [2.1.0] bicyclic framework (cyclopropane fused to cyclobutane), whereas the comparator contains a [3.1.0] framework (cyclopropane fused to cyclopentane) [2]. The smaller ring system in the target compound results in higher ring strain and distinct conformational constraints that affect both reactivity and physicochemical properties [3].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 93.13 g/mol |
| Comparator Or Baseline | Bicyclo[3.1.0]hexane-1-carbonitrile: 107.15 g/mol |
| Quantified Difference | -14.02 g/mol (13.1% lower) |
| Conditions | Calculated exact mass based on molecular formula |
Why This Matters
The lower molecular weight and smaller ring size of bicyclo[2.1.0]pentane-1-carbonitrile make it a more compact scaffold for drug discovery applications where minimizing molecular weight is critical for optimizing ligand efficiency and pharmacokinetic properties.
- [1] NIST Chemistry WebBook. Bicyclo[2.1.0]pentane-1-carbonitrile. NIST Standard Reference Database Number 69. View Source
- [2] PubChem. Bicyclo[3.1.0]hexane-1-carbonitrile. CID 141631. View Source
- [3] Carpenter, B. K. Understanding the puzzling chemistry of bicyclo[2.1.0]pentane. Org. Biomol. Chem., 2004, 2, 103-109. DOI: 10.1039/B310676D. View Source
